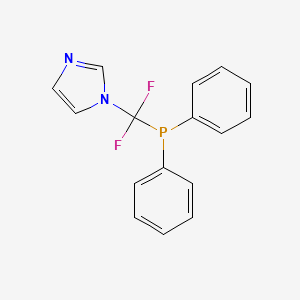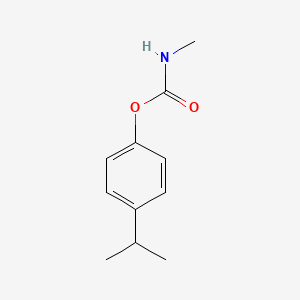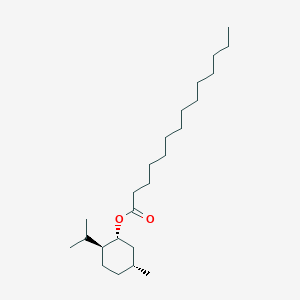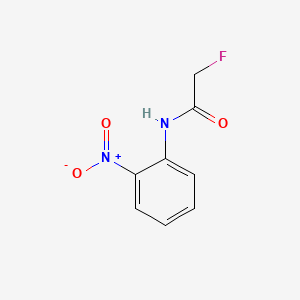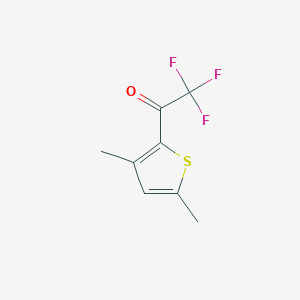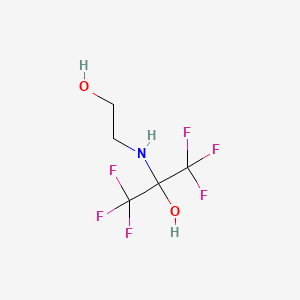
5-Fluoro-2-(prop-2-en-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 5-fluoro-2-(2-propenyl)-: is an organic compound with the molecular formula C9H10FN It is a derivative of benzenamine, where the amino group is substituted at the 5-position with a fluorine atom and at the 2-position with a propenyl group
準備方法
Synthetic Routes and Reaction Conditions: The preparation of benzenamine, 5-fluoro-2-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of benzenamine, 5-fluoro-2-(2-propenyl)- often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Benzenamine, 5-fluoro-2-(2-propenyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly at the propenyl group, where nucleophiles such as amines or thiols can add to the double bond.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include bromine (for bromination) or nitric acid (for nitration).
Nucleophilic Addition: Reagents such as primary amines or thiols are used, often in the presence of a base like sodium hydroxide, under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of benzenamine, 5-fluoro-2-(2-propenyl)-.
Nucleophilic Addition: Products include adducts formed by the addition of nucleophiles to the propenyl group.
科学的研究の応用
Benzenamine, 5-fluoro-2-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of benzenamine, 5-fluoro-2-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and propenyl group can influence the compound’s binding affinity and specificity. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes .
類似化合物との比較
- Benzenamine, 4-fluoro-2-(2-propenyl)-
- Benzenamine, 5-chloro-2-(2-propenyl)-
- Benzenamine, 5-fluoro-2-(2-butenyl)-
Comparison: Benzenamine, 5-fluoro-2-(2-propenyl)- is unique due to the specific positioning of the fluorine and propenyl groups. This structural arrangement can result in different reactivity and interaction profiles compared to similar compounds. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications .
特性
CAS番号 |
477983-59-8 |
|---|---|
分子式 |
C9H10FN |
分子量 |
151.18 g/mol |
IUPAC名 |
5-fluoro-2-prop-2-enylaniline |
InChI |
InChI=1S/C9H10FN/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6H,1,3,11H2 |
InChIキー |
XMLSDKIAHYPSFH-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=C(C=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


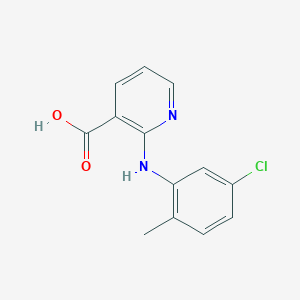
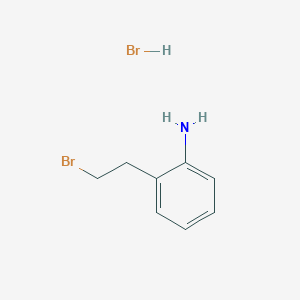
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13421058.png)


![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
